2,6-Bis(2-hydroxyethoxy)benzaldehyde
Description
2,6-Bis(2-hydroxyethoxy)benzaldehyde (CAS: Not provided in evidence) is a substituted benzaldehyde derivative featuring two 2-hydroxyethoxy groups at the 2- and 6-positions of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogues (e.g., benzaldehyde derivatives with substituents like methoxy, hydroxy, or alkyl groups) offer insights into its behavior. Applications likely include use as a synthetic intermediate in pharmaceuticals, polymers, or coordination chemistry due to its aldehyde functionality and polar substituents .
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,6-bis(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2 |
InChI Key |
QYQKUCAGBRTEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCO)C=O)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on benzaldehyde derivatives critically influence solubility, reactivity, and biological activity. Below is a comparative analysis:
Key Observations:
- Hydrophilicity : The 2-hydroxyethoxy groups in the target compound enhance water solubility compared to methoxy (e.g., 5-Acetyl-2-methoxybenzaldehyde) or aliphatic esters (e.g., Bis(2-ethylhexyl) terephthalate).
- Reactivity : The aldehyde group in this compound enables nucleophilic additions, similar to other benzaldehydes, but steric hindrance from substituents may slow reactions compared to unsubstituted benzaldehyde .
- Biological Activity: Hydroxy and methoxy substituents in cyclohexanone analogues (A1–A6) correlate with antiproliferative effects in cancer cells . The target compound’s hydroxyethoxy groups may offer similar bioactivity with improved solubility.
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